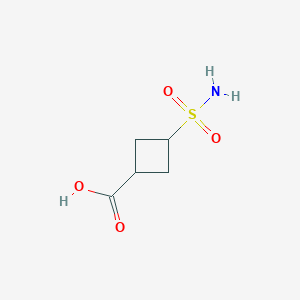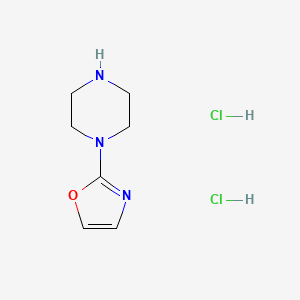
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of a hydrazine group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Applications De Recherche Scientifique
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of 1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
1-Hydrazinylcyclohexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Cyclohexanone derivatives: These compounds share the cyclohexane ring structure but differ in the functional groups attached.
Hydrazine derivatives: Compounds with hydrazine groups exhibit similar reactivity but may have different applications based on their overall structure.
Carboxylic acid derivatives: These compounds have carboxylic acid groups but vary in the attached substituents, influencing their chemical properties and uses.
Propriétés
Formule moléculaire |
C7H15ClN2O2 |
|---|---|
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
1-hydrazinylcyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-9-7(6(10)11)4-2-1-3-5-7;/h9H,1-5,8H2,(H,10,11);1H |
Clé InChI |
XABLMPHZOCASFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)







![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-3-yl]methanol](/img/structure/B15306115.png)
